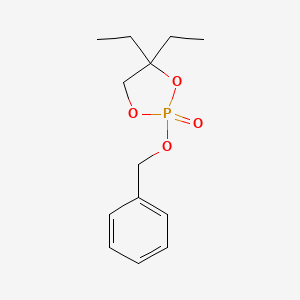![molecular formula C15H10FNO2S2 B12602192 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- CAS No. 650635-71-5](/img/structure/B12602192.png)
4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the benzothiazole ring system, along with the fluorophenyl and dimethyl substituents, imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-fluorophenylthiourea with 2,5-dimethyl-1,3-benzenedithiol in the presence of an oxidizing agent. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- can be compared with other benzothiazole derivatives such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are known for their use as fluorophores and visible light organophotocatalysts.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has shown antibacterial activity and is used in medicinal chemistry.
The uniqueness of 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which impart distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
650635-71-5 |
|---|---|
Molecular Formula |
C15H10FNO2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10FNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3 |
InChI Key |
YTOLJJPXUHPIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12602111.png)
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
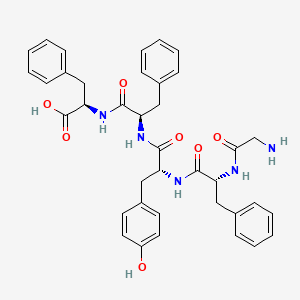
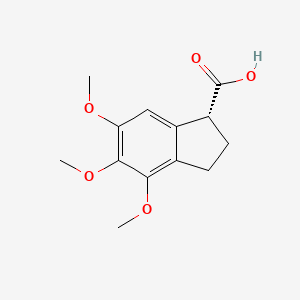
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
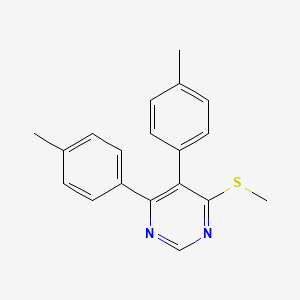
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
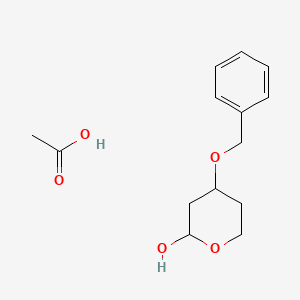
stannane](/img/structure/B12602153.png)
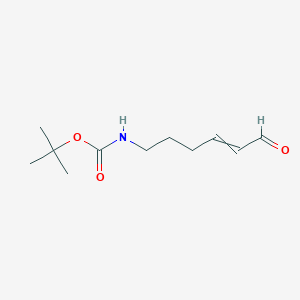
silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
